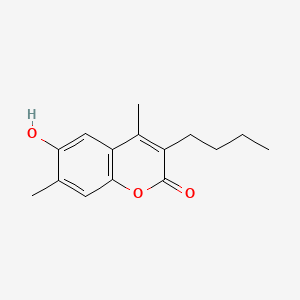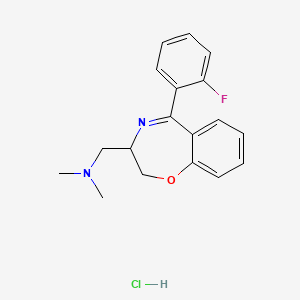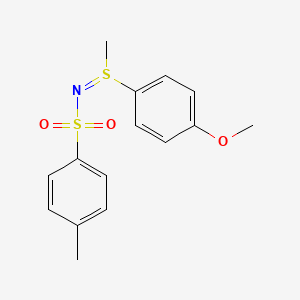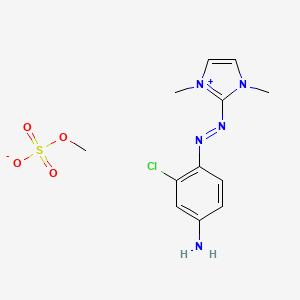
2,5,5-Trimethyl-2-cyclohexene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,5-Trimethyl-2-cyclohexene-1,4-dione typically involves the thermal degradation of β-carotene in an aqueous suspension . This process yields the compound as a major product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis from β-carotene suggests that it can be produced on a larger scale using similar degradation processes under controlled conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced to form different reduced products.
Substitution: It can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2,5,5-Trimethyl-2-cyclohexene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the flavor and fragrance industry due to its unique odor and flavor properties.
Wirkmechanismus
The mechanism of action of 2,5,5-Trimethyl-2-cyclohexene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione: This compound shares a similar structure but has a hydroxyl group at the 2-position.
4-Hydroxy-1,1,3-trimethyl-3-cyclohexen-2,5-dione: Another similar compound with a hydroxyl group at the 4-position.
Uniqueness: 2,5,5-Trimethyl-2-cyclohexene-1,4-dione is unique due to its specific structural configuration and the presence of three methyl groups, which contribute to its distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
38770-37-5 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
2,5,5-trimethylcyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C9H12O2/c1-6-4-8(11)9(2,3)5-7(6)10/h4H,5H2,1-3H3 |
InChI-Schlüssel |
BHPAOYFDKBWZDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C(CC1=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride](/img/structure/B12694284.png)



![(Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B12694317.png)
![1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole](/img/structure/B12694327.png)


![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 4-(trichloromethyl)benzoate](/img/structure/B12694338.png)



